[1-(Oxiran-2-yl)cyclobutyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(oxiran-2-yl)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-7(2-1-3-7)6-4-9-6/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIBMUPPFCGWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Pharmaceutical Potential of [1-(Oxiran-2-yl)cyclobutyl]methanol Derivatives
Abstract
The unique structural combination of a strained cyclobutane ring and a reactive epoxide moiety makes [1-(Oxiran-2-yl)cyclobutyl]methanol and its derivatives a compelling scaffold for modern drug discovery. This guide provides an in-depth technical analysis of this chemical class, moving from synthesis and mechanistic principles to validated experimental protocols for evaluating their therapeutic potential. The primary focus is on their application as targeted covalent inhibitors (TCIs), a strategy that has gained significant traction in developing drugs with enhanced potency and prolonged duration of action. We will explore their established role in inhibiting viral proteases and delve into prospective applications against other enzyme classes, providing researchers and drug development professionals with a comprehensive resource to leverage this promising molecular framework.
Introduction: The Strategic Value of the Cyclobutane-Epoxide Scaffold
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer both precise target engagement and favorable pharmacological properties is relentless. The [1-(Oxiran-2-yl)cyclobutyl]methanol scaffold emerges as a significant contender, integrating two key structural motifs:
-
The Cyclobutane Ring: This strained four-membered carbocycle is increasingly utilized in drug design to impart conformational rigidity to a molecule.[1][2] By restricting the rotation of bonds, the cyclobutane unit can reduce the entropic penalty upon binding to a target protein, potentially increasing affinity.[1] It also serves to orient pharmacophoric groups in a well-defined three-dimensional space, enhancing selectivity and can be used to fill hydrophobic pockets within an enzyme's active site.[1] Furthermore, its introduction can improve metabolic stability compared to more flexible aliphatic chains.[1]
-
The Epoxide Moiety: The epoxide, or oxirane, is a three-membered cyclic ether characterized by significant ring strain. This strain renders the epoxide an electrophilic "warhead," susceptible to nucleophilic attack by amino acid residues on a protein target.[3][4] This reactivity is the cornerstone of its use in targeted covalent inhibitors (TCIs).[4][5] Unlike reversible inhibitors, TCIs form a stable covalent bond with their target, leading to permanent or near-permanent inactivation.[6] This mechanism can offer advantages in potency and duration of action.[7] Epoxide warheads have been successfully incorporated into approved drugs, such as the antibiotic Fosfomycin and the proteasome inhibitor Carfilzomib, demonstrating their clinical viability.[4][8]
The combination of these two motifs in [1-(Oxiran-2-yl)cyclobutyl]methanol creates a versatile building block for constructing highly specific and potent enzyme inhibitors.
Synthesis and Derivatization Strategies
The utility of any chemical scaffold is contingent upon accessible and versatile synthetic routes. The synthesis of [1-(Oxiran-2-yl)cyclobutyl]methanol derivatives typically involves a multi-step process that allows for the introduction of diverse functional groups to modulate target specificity and pharmacokinetic properties.
Core Scaffold Synthesis
A general approach to the core structure involves the epoxidation of a cyclobutane-containing alkene precursor. While specific patented methods for the title compound are not broadly published, analogous syntheses of chiral epoxides are well-documented in chemical literature, often employing asymmetric epoxidation techniques like the Sharpless or Jacobsen-Katsuki methods to achieve high enantiomeric purity.[9]
Key Derivatization: The Epoxide Ring-Opening Reaction
The primary point of diversification is the nucleophilic ring-opening of the epoxide. This reaction is highly efficient and allows for the installation of a wide array of functionalities. A common and pharmaceutically relevant derivatization is the reaction with amines or thiols, which can mimic peptide backbones or interact with specific sub-pockets of an enzyme's active site.
Caption: General scheme for derivatization via epoxide ring-opening.
This step is crucial for building out the molecule to achieve specific interactions with the target protein. For example, in the context of protease inhibitors, the amine nucleophile can be part of a larger peptide-like structure designed to fit within the substrate-binding cleft of the enzyme.
Mechanism of Action: Covalent Enzyme Inhibition
Derivatives of [1-(Oxiran-2-yl)cyclobutyl]methanol primarily function as mechanism-based, irreversible inhibitors. Their mode of action relies on the electrophilic epoxide warhead forming a covalent bond with a nucleophilic amino acid residue within the active site of a target enzyme.[3][4]
Targeting Nucleophilic Residues
The most common targets for epoxide warheads are cysteine and serine residues, which possess highly nucleophilic thiol (-SH) and hydroxyl (-OH) groups, respectively.[3][8] Aspartic acid residues in the active sites of proteases can also act as nucleophiles. The process is one of alkylation, where the enzyme's nucleophile attacks one of the carbon atoms of the epoxide ring, causing the ring to open and form a stable carbon-heteroatom bond.[3] This event permanently modifies the active site, rendering the enzyme non-functional.[6]
Caption: Mechanism of irreversible inhibition by an epoxide warhead.
Achieving Selectivity
A critical challenge in designing covalent inhibitors is ensuring selectivity to avoid off-target toxicity.[8] Selectivity is achieved not by the warhead alone, but by the entire molecular structure. The non-covalent interactions between the inhibitor's scaffold (including the cyclobutane moiety and other substituents) and the target protein's binding pocket are what position the epoxide warhead in the correct orientation for a reaction with the desired active site nucleophile.[4] This "structure-based" design approach ensures that the covalent bond forms preferentially with the target enzyme over other proteins.[4]
Pharmaceutical Applications: Current and Prospective
The primary validated application for this class of compounds is in the inhibition of proteases, particularly those involved in viral replication.
Established Application: HIV-1 Protease Inhibitors
HIV-1 protease is an aspartic protease essential for the lifecycle of the human immunodeficiency virus. It cleaves newly synthesized polyproteins to produce mature, functional viral proteins. Inhibiting this enzyme is a cornerstone of antiretroviral therapy.[10] The active site of HIV-1 protease contains a pair of aspartic acid residues that are key to its catalytic function. Derivatives of [1-(Oxiran-2-yl)cyclobutyl]methanol have been designed where the epoxide warhead is attacked by one of these aspartate residues, forming a stable covalent bond and irreversibly inactivating the enzyme. The cyclobutane unit plays a key role in positioning the inhibitor within the enzyme's hydrophobic binding pockets.
Prospective Applications
The principles of covalent inhibition via an epoxide warhead are applicable to a wide range of enzyme targets beyond viral proteases.
| Potential Enzyme Target Class | Key Active Site Nucleophile | Therapeutic Area | Rationale for Application |
| Cysteine Proteases (e.g., Cathepsins) | Cysteine | Cancer, Osteoporosis | Cathepsins are often overexpressed in tumors and involved in bone resorption. Covalent inhibition is a validated strategy.[3] |
| Serine Proteases (e.g., Thrombin) | Serine | Thrombosis, Inflammation | Key enzymes in coagulation and inflammation cascades are viable targets for covalent inhibitors. |
| Kinases (with accessible Cysteine) | Cysteine | Oncology | Targeted covalent kinase inhibitors (e.g., Ibrutinib) are highly successful cancer drugs.[8] A cyclobutane-epoxide scaffold could target novel kinases. |
| Epoxide Hydrolases (sEH) | Aspartate | Hypertension, Inflammation | Inhibiting sEH stabilizes beneficial epoxy-fatty acids.[11][12] While the scaffold itself is a substrate, it could be adapted to design inhibitors. |
Experimental Protocols and Methodologies
This section provides validated, step-by-step methodologies for the synthesis and evaluation of novel [1-(Oxiran-2-yl)cyclobutyl]methanol derivatives.
Protocol: Synthesis of a Representative Amino Alcohol Derivative
Objective: To synthesize a derivative by opening the epoxide ring of the core scaffold with a primary amine.
Materials:
-
[1-(Oxiran-2-yl)cyclobutyl]methanol
-
Primary amine (e.g., Benzylamine)
-
Solvent: Isopropanol
-
Stir plate and magnetic stir bar
-
Round-bottom flask and reflux condenser
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Dissolve [1-(Oxiran-2-yl)cyclobutyl]methanol (1.0 eq) in isopropanol in a round-bottom flask.
-
Add the primary amine (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude residue by silica gel column chromatography to yield the desired amino alcohol derivative.
-
Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Causality: Isopropanol is chosen as a protic solvent to facilitate the ring-opening. Heating provides the necessary activation energy. An excess of the amine nucleophile drives the reaction to completion. Column chromatography is a standard method for purifying organic compounds based on polarity.
Protocol: In Vitro Protease Inhibition Assay (FRET-based)
Objective: To determine the inhibitory potency (IC₅₀) of a synthesized derivative against a target protease (e.g., HIV-1 protease).
Materials:
-
Recombinant target protease
-
Fluorogenic peptide substrate (FRET-based)
-
Assay buffer (specific to the enzyme)
-
Synthesized inhibitor compound
-
DMSO (for dissolving the inhibitor)
-
384-well microplate, black
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 1 mM.
-
Assay Setup: In a 384-well plate, add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (for control wells) to each well.
-
Enzyme Addition: Add the target protease, diluted in assay buffer, to all wells.
-
Incubation: Incubate the plate at a set temperature (e.g., 37°C) for 15-30 minutes. This pre-incubation allows the covalent inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FRET peptide substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately begin reading the fluorescence signal over time using a plate reader. The cleavage of the substrate separates the FRET pair, resulting in an increase in fluorescence.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for determining inhibitor potency (IC50).
Trustworthiness: This protocol includes essential controls (DMSO for maximum activity, no-enzyme for background) to ensure the data is valid. The pre-incubation step is critical for covalent inhibitors, as their binding is time-dependent.
Future Directions and Conclusion
The [1-(Oxiran-2-yl)cyclobutyl]methanol scaffold represents a highly promising platform for the development of targeted covalent inhibitors. While its application in HIV protease inhibition has been explored, a vast, untapped potential remains in targeting other enzyme classes, particularly cysteine proteases and kinases implicated in cancer and inflammatory diseases.
Future research should focus on:
-
Expanding the Chemical Space: Synthesizing diverse libraries of derivatives through varied epoxide ring-opening reactions to probe a wider range of biological targets.
-
Structure-Based Design: Utilizing computational modeling and X-ray crystallography to rationally design inhibitors with high selectivity for specific targets.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
References
-
Meara, J. P., & Rich, D. H. (1996). Mechanism of cysteine protease inactivation by peptidyl epoxides. PubMed. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry. [Link]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]
-
Krämer, L., et al. (2022). Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Taylor & Francis Online. [Link]
-
Ojida, A. (n.d.). Covalent drug discovery exploiting the new warheads. Kyushu University Pure Portal Site. [Link]
-
Bitesize Bio. (2022). Protease Inhibitors 101: How They Work and How to Use Them. YouTube. [Link]
-
Pottoo, F. H., et al. (2024). Key advances in the development of reversible covalent inhibitors. PMC. [Link]
-
Medicinal Chemistry @ The University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas. [Link]
-
Molecules Editorial Office. (2021). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. MDPI. [Link]
-
Wessjohann, L. A., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual review of pharmacology and toxicology. [Link]
-
Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio. [Link]
-
G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. G-Biosciences. [Link]
-
Illa, O., et al. (2019). Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands. MDPI. [Link]
-
Ioannou, M. (2023). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2004). The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF. [Link]
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles. ResearchGate. [Link]
- Google Patents. (n.d.). Method of producing 2-(oxiran-2-yl)-ethanol.
-
Le, C., et al. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PMC. [Link]
-
Imig, J. D., & Hammock, B. D. (2009). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PMC. [Link]
- European Patent Office. (n.d.). 1,2-disubstituted cyclobutyl compounds. Googleapis.
-
Nanyang Technological University. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Mechanism of cysteine protease inactivation by peptidyl epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Key advances in the development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development | MDPI [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on cyclobutane-substituted epoxide building blocks
Design, Synthesis, and Application in Medicinal Chemistry
Executive Summary
In the pursuit of "escaping flatland" (increasing Fsp³ character), cyclobutane-substituted epoxides—specifically 1-oxaspiro[2.3]hexane and its derivatives—have emerged as high-value building blocks. These strained spirocycles serve as versatile linchpins, allowing rapid access to 3,3-disubstituted cyclobutanes (via nucleophilic ring opening) and cyclopentanones (via Lewis acid-catalyzed ring expansion).
This guide delineates the synthesis, handling, and divergent reactivity of these cores, providing a roadmap for medicinal chemists to incorporate rigid, metabolically stable spiro-scaffolds into drug candidates.
Part 1: Structural Significance & Bioisosterism
The cyclobutane ring offers a unique "puckered" conformation (butterfly angle ~30°), distinguishing it from the planar cyclopropane and the envelope cyclopentane.[1] When fused or spiro-linked to an epoxide, the system possesses significant strain energy (~26 kcal/mol for cyclobutane + ~27 kcal/mol for epoxide), creating a "spring-loaded" electrophile.
Key Advantages in Drug Design
-
Geminal Disubstitution: The spiro-epoxide allows for the installation of two distinct vectors at a single carbon (C1 of the cyclobutane), a geometry difficult to access via standard alkylation.
-
Metabolic Stability: Unlike cyclopropanes, which can suffer from P450-mediated ring opening, the cyclobutane ring is generally robust, while the epoxide serves as a transient synthetic handle.
-
Vector Control: Ring opening results in a tertiary alcohol and a nucleophile-derived substituent, locking the substituents in a precise spatial arrangement that mimics the bond angles of gem-dimethyl groups but with added polarity and rigidity.
Part 2: Synthesis Strategies
Accessing the 1-oxaspiro[2.3]hexane core relies on two primary retrosynthetic disconnections: the oxidation of an exocyclic alkene or the methylene transfer to a cyclobutanone.
Method A: Prilezhaev Epoxidation (Two-Step from Ketone)
This is the standard route for accessing diverse analogs.
-
Wittig Methylenation: Conversion of cyclobutanone to methylenecyclobutane.
-
Epoxidation: Treatment with m-CPBA or DMDO (Dimethyldioxirane).
-
Note: DMDO is preferred for acid-sensitive substrates as it generates neutral acetone as the byproduct.
-
Method B: Johnson-Corey-Chaykovsky Reaction (One-Step from Ketone)
Direct conversion using sulfonium ylides (e.g., trimethylsulfoxonium iodide). This method is highly effective for generating the spiro-epoxide directly from commercially available cyclobutanones.
Visualization: Synthesis Workflow
Caption: Dual pathways to 1-oxaspiro[2.3]hexane. Method A (Solid) via alkene; Method B (Dashed) via sulfur ylide.
Part 3: Divergent Reactivity & Applications[2]
The utility of cyclobutane epoxides lies in their ability to act as a "switch." Depending on the conditions, the skeleton can either be preserved (ring opening) or reorganized (ring expansion).
Pathway 1: Nucleophilic Ring Opening (Skeletal Retention)
Nucleophiles attack the least hindered carbon of the epoxide (the methylene group), resulting in a 1-hydroxymethyl-1-substituted cyclobutane .
-
Nucleophiles: Amines, azides, thiols, and cuprates.
-
Outcome: Access to quaternary centers with a "hydroxymethyl handle" for further derivatization.
Pathway 2: Semipinacol Rearrangement (Ring Expansion)
Under Lewis Acid catalysis (e.g., BF₃·Et₂O), the spiro-epoxide undergoes a 1,2-migration.
-
Mechanism: The epoxide oxygen complexes with the Lewis Acid, triggering C-C bond migration to relieve ring strain.
-
Product: Cyclopentanone .[2] This is a powerful method to convert 4-membered rings into functionalized 5-membered rings.
Visualization: Reaction Divergence
Caption: Divergent pathways controlled by reagents. Basic conditions favor retention; Acidic conditions favor expansion.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 1-Oxaspiro[2.3]hexane (Prilezhaev Method)
This protocol describes the conversion of methylenecyclobutane to the spiro-epoxide. Note: Methylenecyclobutane is volatile (bp ~42°C).
Reagents:
-
Methylenecyclobutane (1.0 equiv)
-
m-Chloroperbenzoic acid (m-CPBA, 77% max, 1.2 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aq. NaHCO₃ and Na₂SO₃
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve methylenecyclobutane (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add m-CPBA (12 mmol) portion-wise over 15 minutes. Critical: Maintain temperature < 5 °C to prevent exotherms and potential rearrangement side products.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor via TLC (stain with KMnO₄; epoxide spots often stain less intensely than alkenes) or ¹H NMR (disappearance of alkene protons at ~4.8 ppm).
-
Quench: Cool back to 0 °C. Quench excess peroxide by slowly adding saturated aq. Na₂SO₃ (20 mL). Stir vigorously until the starch-iodide test is negative.
-
Workup: Dilute with DCM. Wash the organic layer sequentially with saturated aq. NaHCO₃ (3 x 30 mL) to remove m-chlorobenzoic acid, followed by brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure at low temperature (bath < 30 °C). Warning: The product is volatile. Do not apply high vacuum for extended periods.
-
Purification: If necessary, purify via flash chromatography on silica gel (Pentane/Ether gradient).
Self-Validating Checkpoints:
-
NMR Verification: The product (1-oxaspiro[2.3]hexane) shows characteristic epoxide protons as a multiplet around 2.6–2.9 ppm (in CDCl₃) and cyclobutane ring protons as multiplets between 1.6–2.5 ppm.
-
Yield: Typical yields range from 75–85%.
Protocol 2: Lewis Acid-Mediated Ring Expansion
Reagents:
Methodology:
-
Dissolve the epoxide in anhydrous DCM at -78 °C .
-
Add BF₃[2]·Et₂O dropwise.
-
Stir at -78 °C for 1 hour, then slowly warm to -10 °C .
-
Quench with saturated NaHCO₃.
-
Isolate the cyclopentanone product.
Part 5: Data Summary & Building Block Comparison
The following table compares the 1-oxaspiro[2.3]hexane block against standard epoxide blocks in drug discovery contexts.
| Feature | 1-Oxaspiro[2.3]hexane | Cyclohexene Oxide | Standard Epoxide (Linear) |
| Ring Strain | High (~53 kcal/mol) | Medium | Medium (~27 kcal/mol) |
| Reactivity | High (Prone to rearrangement) | Moderate | Moderate |
| Primary Product | 1,1-Disubstituted Cyclobutane | 1,2-Disubstituted Cyclohexane | 1,2-Linear Alcohol |
| Metabolic Stability | High (Cyclobutane is robust) | Low (Oxidation prone) | Variable |
| Geometric Vector | 90° (Geminal) | 60°/120° (Vicinal) | Flexible |
References
-
Preparation and reactions of 4-oxaspiro[2.3]hexanes. Source: New Journal of Chemistry (RSC).[4] URL:[Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. Source: Journal of Medicinal Chemistry (via PMC). URL:[Link]
-
Strain-Release Driven Spirocyclization Approach to 1-Oxaspiro[2.3]hexanes. Source: Angewandte Chemie International Edition (Wiley). URL:[Link]
-
Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. Source: Chemical Reviews (via PMC). URL:[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. Preparation and reactions of 4-oxaspiro[2.3]hexanes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Preparation and reactions of 4-oxaspiro[2.3]hexanes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Using [1-(Oxiran-2-yl)cyclobutyl]methanol in spirocyclic compound synthesis
Application Note: Strategic Synthesis of 2-Oxaspiro[3.4]octane Scaffolds via [1-(Oxiran-2-yl)cyclobutyl]methanol
Strategic Context & Application Scope
In modern drug discovery, spirocyclic scaffolds have emerged as critical bioisosteres for saturated heterocycles (e.g., morpholines, piperidines). They offer inherent conformational restriction , increasing ligand-target affinity by reducing the entropic penalty of binding, while simultaneously increasing
This guide details the utilization of [1-(Oxiran-2-yl)cyclobutyl]methanol (Compound 1 ) as a divergent intermediate. This specific epoxy-alcohol is the "linchpin" precursor for accessing 2-oxaspiro[3.4]octane derivatives via acid-catalyzed intramolecular etherification.
Primary Applications:
-
Fragment-Based Drug Discovery (FBDD): Synthesis of rigid, polar spiro-cores.
-
Peptidomimetics: Creating constrained turn mimetics.
-
Diversity-Oriented Synthesis (DOS): Accessing varying ring sizes (oxetanes vs. tetrahydrofurans) by tuning cyclization conditions.
Mechanistic Grounding: The 5-Exo-Tet Preference
The utility of [1-(Oxiran-2-yl)cyclobutyl]methanol rests on its ability to undergo controlled intramolecular ring opening.
-
Substrate Geometry: The molecule features a quaternary cyclobutane center holding both a nucleophile (hydroxymethyl group) and an electrophile (oxirane).
-
Baldwin’s Rules: The cyclization is governed by the competition between 5-exo-tet and 6-endo-tet pathways.
-
5-exo-tet: Attack of the hydroxyl oxygen on the terminal epoxide carbon. This is kinetically favored and yields the tetrahydrofuran (THF) ring (2-oxaspiro[3.4]octane system).
-
6-endo-tet: Attack on the internal epoxide carbon. This is generally disfavored unless the internal position is stabilized by cation-stabilizing groups (e.g., phenyl, vinyl).
-
Key Insight: Under Lewis Acid catalysis (
Experimental Protocols
Phase A: Precursor Synthesis (Preparation of the Topic Molecule)
Note: If Compound 1 is not purchased, it must be synthesized from 1-vinylcyclobutane-1-carboxylic acid derivatives.
Step-by-Step Synthesis:
-
Reduction: Dissolve methyl 1-vinylcyclobutane-1-carboxylate (1.0 equiv) in anhydrous THF at 0°C. Add
(1.2 equiv) dropwise. Stir for 2h. Quench (Fieser method) to obtain (1-vinylcyclobutyl)methanol . -
Epoxidation (The Critical Step):
-
Dissolve (1-vinylcyclobutyl)methanol (1.0 equiv) in
(0.1 M). -
Add
(2.0 equiv) to buffer acidic byproducts. -
Cool to 0°C. Add m-CPBA (1.2 equiv) portion-wise.
-
Crucial Control: Monitor by TLC. The hydroxyl group can direct epoxidation (syn-selectivity) if Vanadyl acetylacetonate (
) / TBHP is used instead of m-CPBA. -
Workup: Quench with saturated
, then wash with . Dry over . -
Result: [1-(Oxiran-2-yl)cyclobutyl]methanol (Compound 1 ).
-
Phase B: Acid-Catalyzed Spirocyclization (The Application)
This protocol converts Compound 1 into the spirocyclic scaffold 4-hydroxy-2-oxaspiro[3.4]octane .
Reagents:
-
Substrate: [1-(Oxiran-2-yl)cyclobutyl]methanol
-
Catalyst: Boron Trifluoride Diethyl Etherate (
) -
Solvent: Anhydrous Dichloromethane (
)
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Solvation: Dissolve Compound 1 (1.0 mmol) in anhydrous
(10 mL) to create a 0.1 M solution.-
Why: High dilution prevents intermolecular oligomerization.
-
-
Catalysis: Cool the solution to -78°C (Dry ice/acetone bath).
-
Insight: Low temperature favors the intramolecular
-like opening (5-exo) over cationic rearrangement pathways that lead to ketones (Meinwald rearrangement).
-
-
Addition: Add
(1.1 equiv) dropwise over 5 minutes. -
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Add saturated aqueous
(5 mL) while stirring vigorously. -
Isolation: Extract with
(3x). Wash combined organics with brine.[1] Dry over .[1] -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Analysis & Optimization
The following table summarizes the impact of different Lewis Acids on the cyclization of [1-(Oxiran-2-yl)cyclobutyl]methanol.
| Catalyst | Conditions | Major Product | Yield | Mechanism Note |
| Spiro-THF (5-exo) | 85-92% | Standard | ||
| Toluene, Reflux | Spiro-THF | 60% | Slower reaction; requires heat which may degrade labile groups. | |
| p-TsOH | Benzene, RT | Mixture (THF + Diol) | 45% | Bronsted acid often leads to competitive hydrolysis (diol formation). |
| Spiro-Oxetane (4-endo) | <10% | 4-endo path is highly disfavored; mostly decomposition. |
Pathway Visualization
The following diagram illustrates the synthesis flow, highlighting the critical decision node at the cyclization stage.
Caption: Workflow for converting vinyl-cyclobutane precursors into spiro-THF scaffolds via the epoxy-alcohol intermediate.
Troubleshooting & Critical Parameters
-
Water Content: The reaction is strictly anhydrous. Presence of water during the
step diverts the pathway toward the diol (via intermolecular attack of water) rather than the spirocycle. -
Stereochemistry: If using chiral epoxidation (e.g., Sharpless or Shi), the absolute stereochemistry of the epoxide sets the stereochemistry of the final hydroxyl group in the spirocycle.
-
Scale-Up Safety: Epoxides are alkylating agents. When scaling above 5g, ensure proper ventilation and use sodium thiosulfate traps for waste streams.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. [Link]
-
Trost, B. M., & Rhee, Y. H. (2002). Ruthenium-Catalyzed Cyclization of Epoxy Alcohols. Journal of the American Chemical Society.[1] [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes. Organic Letters. [Link]
-
Smith, A. B., et al. (2005). Epoxide Opening Strategies in Natural Product Synthesis. Accounts of Chemical Research. [Link]
Sources
Application Note & Protocols: Strategic Selection of Reagents for the Stereoselective Oxidation of Cyclobutyl Allylic Alcohols to [1-(Oxiran-2-yl)cyclobutyl]methanol
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The synthesis of epoxy alcohols, such as [1-(Oxiran-2-yl)cyclobutyl]methanol, is a critical transformation in medicinal chemistry and natural product synthesis. These molecules serve as versatile chiral building blocks, with the strained cyclobutane motif offering unique conformational constraints and metabolic stability. The primary challenge in this synthesis lies in the stereoselective epoxidation of the precursor, a cyclobutyl-substituted allylic alcohol. This guide provides a comprehensive analysis of key reagents and protocols, focusing on the mechanistic rationale behind achieving high diastereoselectivity and enantioselectivity. We will explore directed epoxidation using peroxyacids, vanadium-catalyzed systems, and the highly enantioselective Sharpless-Katsuki epoxidation.
Introduction: The Synthetic Challenge
The target molecule, [1-(Oxiran-2-yl)cyclobutyl]methanol, contains a primary alcohol adjacent to a cyclobutane ring, which itself is attached to an epoxide. The precursor is an allylic alcohol, specifically (1-vinylcyclobutyl)methanol or a related analogue. The allylic hydroxyl group is the key functional handle that allows for highly controlled, directed epoxidation of the adjacent alkene. The choice of reagent dictates the stereochemical outcome—a critical consideration for producing biologically active molecules. This guide will compare three primary strategies for this transformation.
Reagent Selection and Mechanistic Rationale
The selection of an epoxidation reagent is the most critical decision in this synthesis. The choice depends directly on the desired stereochemical outcome (diastereoselectivity vs. enantioselectivity) and the complexity of the substrate.
Peroxyacid-Mediated Epoxidation: meta-Chloroperoxybenzoic Acid (m-CPBA)
Peroxyacids like m-CPBA are readily available, effective epoxidizing agents.[1][2] For allylic alcohols, their stereochemical directing power stems from hydrogen bonding between the alcohol of the substrate and the peroxyacid.[3][4][5]
Mechanism and Selectivity: The reaction proceeds through a concerted "butterfly" transition state.[1] In the case of allylic alcohols, a preliminary hydrogen-bonding interaction between the substrate's hydroxyl group and the distal oxygen of the peroxyacid directs the delivery of the electrophilic oxygen to the syn-face of the double bond.[3][4] This results in the formation of the syn-diastereomer of the epoxy alcohol with good to excellent selectivity. This directing effect is a classic example of substrate control.
Advantages:
-
Operational simplicity and readily available reagents.
-
No metal catalysts are required, simplifying purification.[6]
-
Good for achieving syn-diastereoselectivity in many cyclic and acyclic systems.[3]
Limitations:
-
The reaction is diastereoselective but not enantioselective, producing a racemic mixture of the syn-epoxy alcohol.
-
Selectivity can be compromised by steric hindrance near the reaction center.[7]
-
The acidic byproduct, meta-chlorobenzoic acid, can sometimes catalyze the ring-opening of the newly formed epoxide.[4]
Vanadium-Catalyzed Epoxidation
Vanadium-based catalysts are exceptionally selective for the epoxidation of allylic and homoallylic alcohols.[3][8][9] They typically employ an alkyl hydroperoxide, such as tert-butyl hydroperoxide (TBHP), as the terminal oxidant.[8][10]
Mechanism and Selectivity: The reaction begins with the formation of a vanadium(V) alkoxide complex with the allylic alcohol. The substrate then coordinates a molecule of TBHP. This assembly organizes the substrate and oxidant in a rigid transition state, facilitating intramolecular oxygen transfer to the same face of the alkene as the hydroxyl group. This mechanism reliably produces the syn-epoxy alcohol. The rate of epoxidation for allylic alcohols is significantly accelerated with vanadium catalysts compared to alkenes lacking a directing hydroxyl group.[3]
Advantages:
-
Highly chemo- and diastereoselective for allylic alcohols.[3][9]
-
Generally provides higher syn-selectivity than m-CPBA, especially in complex systems.
-
Catalytic amounts of vanadium are sufficient.
Limitations:
-
Like m-CPBA, this method is diastereoselective but not inherently enantioselective without the use of chiral ligands.[10][11]
-
Requires handling of peroxides and a metal catalyst.
Titanium/Tartrate-Catalyzed Asymmetric Epoxidation (Sharpless-Katsuki Epoxidation)
For applications requiring a specific enantiomer of the epoxy alcohol, the Sharpless-Katsuki Asymmetric Epoxidation (AE) is the definitive method.[11][12] This Nobel Prize-winning reaction provides access to 2,3-epoxyalcohols with very high enantiomeric excess (often >90% ee).[12][13]
Mechanism and Selectivity: The AE employs a chiral catalyst formed in situ from titanium(IV) isopropoxide [Ti(OiPr)₄] and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[13][14] This catalyst exists as a dimer where two titanium centers are bridged by two tartrate ligands.[13] The allylic alcohol substrate and the oxidant (TBHP) displace isopropoxide ligands on one of the titanium centers. The chiral environment created by the tartrate ligand dictates the face of the alkene that is epoxidized.
The facial selectivity is predictable and depends solely on the chirality of the tartrate used:[12][15]
-
L-(+)-Dialkyl Tartrate: Delivers oxygen to the "bottom" face of the alkene when drawn in a specific orientation.
-
D-(−)-Dialkyl Tartrate: Delivers oxygen to the "top" face of the alkene.
Advantages:
-
Produces epoxy alcohols with exceptionally high enantioselectivity.[13]
-
The stereochemical outcome is predictable and reliable across a wide range of primary and secondary allylic alcohols.[12][15]
-
Reagents are commercially available and relatively inexpensive.[12]
Limitations:
-
The reaction is strictly limited to allylic alcohols; the hydroxyl group is essential for catalyst binding and directing.[12]
-
Requires careful control of conditions and the use of molecular sieves to ensure a dry environment.[12]
Data Presentation: Comparison of Epoxidation Methods
| Feature | m-CPBA Epoxidation | Vanadium-Catalyzed Epoxidation | Sharpless Asymmetric Epoxidation |
| Reagent/Catalyst | meta-Chloroperoxybenzoic acid (m-CPBA) | Vanadyl acetylacetonate [VO(acac)₂] or V₂O₅ | Titanium(IV) isopropoxide [Ti(OiPr)₄] + Dialkyl Tartrate (DET or DIPT) |
| Oxidant | Peroxyacid itself | tert-Butyl hydroperoxide (TBHP) or Cumene hydroperoxide (CHP) | tert-Butyl hydroperoxide (TBHP) |
| Diastereoselectivity | Good to excellent (syn-selective) | Excellent (syn-selective) | Excellent (syn- or anti- depending on substrate, but highly predictable) |
| Enantioselectivity | None (produces racemate) | None (without chiral ligands) | Excellent (>90% ee typical)[13] |
| Key Advantage | Simplicity, metal-free | High chemoselectivity for allylic alcohols | High, predictable enantioselectivity |
| Key Consideration | Potential for acid-catalyzed epoxide opening[4] | Sensitive to steric bulk around the vinyl group[3] | Requires strictly anhydrous conditions and presence of an allylic alcohol[12] |
Visualizations: Workflows and Mechanisms
// Define the structure of the transition state ts [label=<
m-CPBA Directed Epoxidation
O H
R-C || |
O O --- H (Allylic Alcohol)
, shape=plaintext];
// Explain the interactions note [label="Hydrogen bond directs oxygen\ndelivery to the syn-face of the alkene.", shape=plaintext, fontcolor="#34A853"];
// Layout {rank=same; ts;} {rank=same; note;}
// Invisible edge for positioning edge [style=invis]; ts -> note; } dot Caption: Transition state model for m-CPBA epoxidation of an allylic alcohol.
Detailed Experimental Protocols
Safety Precaution: These protocols involve strong oxidizers (m-CPBA, TBHP) and potentially hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Diastereoselective Epoxidation with m-CPBA
This protocol aims to produce the racemic syn-epoxy alcohol.
Materials:
-
(1-Vinylcyclobutyl)methanol (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (1-vinylcyclobutyl)methanol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate beaker, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM.
-
Add the m-CPBA solution dropwise to the stirred alcohol solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding saturated Na₂S₂O₃ solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) to remove meta-chlorobenzoic acid, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typical eluent: ethyl acetate/hexanes gradient) to yield [1-(Oxiran-2-yl)cyclobutyl]methanol as a racemic mixture of the syn-diastereomer.
Protocol 2: Sharpless-Katsuki Asymmetric Epoxidation
This protocol describes the synthesis of a single enantiomer of the epoxy alcohol. This example uses L-(+)-diethyl tartrate to yield one specific enantiomer. Use D-(-)-diethyl tartrate to obtain the opposite enantiomer.
Materials:
-
(1-Vinylcyclobutyl)methanol (1.0 eq)
-
Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.05-0.10 eq)
-
L-(+)-Diethyl tartrate [(+)-DET] (0.06-0.12 eq)
-
tert-Butyl hydroperoxide (TBHP) in decane or toluene (5.0-6.0 M solution, 2.0 eq)
-
Activated powdered 3Å or 4Å molecular sieves
-
Dichloromethane (DCM), anhydrous and distilled
-
10% aqueous tartaric acid solution or 1 M NaOH solution (for work-up)
Procedure:
-
Add activated powdered molecular sieves (approx. 0.5 g per mmol of substrate) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous DCM to the flask, followed by L-(+)-diethyl tartrate (0.06 eq).
-
Cool the suspension to -20 °C (acetonitrile/dry ice bath).
-
Add titanium(IV) isopropoxide (0.05 eq) dropwise via syringe. The solution should turn from colorless to a pale yellow/orange. Stir for 30 minutes at -20 °C to allow for catalyst formation.
-
Add a solution of (1-vinylcyclobutyl)methanol (1.0 eq) in DCM dropwise.
-
After stirring for another 15 minutes, add the TBHP solution (2.0 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Maintain the reaction at -20 °C and monitor by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Quench the reaction by adding 10% aqueous tartaric acid solution (equal volume to the reaction) and stir vigorously at room temperature for 1 hour, or until the aqueous and organic layers are clear. Alternatively, a biphasic workup using 1 M NaOH can be effective.
-
Separate the layers in a separatory funnel. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantioenriched syn-[1-(Oxiran-2-yl)cyclobutyl]methanol.
References
-
Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]
-
Zhang, W., & Yamamoto, H. (2007). Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols. Organic Letters, 9(26), 5573-5575. Retrieved from [Link]
-
Scribd. (n.d.). Sharpless Asymmetric Epoxidation Process. Retrieved from [Link]
-
Faria, R. P. V., et al. (2023). Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols. Molecules, 28(15), 5869. Retrieved from [Link]
-
Myers, A. G. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Harvard University Chemistry 115 Handout. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium. Retrieved from [Link]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 16). Epoxidation of Allylic Alcohols. Retrieved from [Link]
-
Krainova, G., et al. (2023). Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. Molecules, 28(2), 549. Retrieved from [Link]
-
Ashenhurst, J. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
-
Barrero, A. F., et al. (2017). Mild Epoxidation of Allylic Alcohols Catalyzed by Titanium(III) Complexes: Selectivity and Mechanism. The Journal of Organic Chemistry, 82(19), 10297-10309. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 2). Oxidation of Alkenes: Epoxidation and Hydroxylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 4). Oxidation of Alkenes: Epoxidation and Hydroxylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA. Retrieved from [Link]
-
RSC Publishing. (n.d.). Stereochemistry of epoxidation of allylic and homoallylic cyclohexene alcohols. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 4. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 7. Stereochemistry of epoxidation of allylic and homoallylic cyclohexene alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Vanadium Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols [mdpi.com]
- 10. Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. Sharpless-Katsuki Asymmetric Epoxidation | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Application Notes & Protocols: Catalytic Enantioselective Synthesis of [1-(Oxiran-2-yl)cyclobutyl]methanol
Abstract
This document provides a comprehensive guide for the catalytic enantioselective synthesis of [1-(oxiran-2-yl)cyclobutyl]methanol, a valuable chiral building block in medicinal chemistry and materials science. The protocol detailed herein focuses on the highly efficient Sharpless-Katsuki asymmetric epoxidation of the corresponding allylic alcohol, 1-(cyclobut-1-en-1-yl)methanol. This method is renowned for its high enantioselectivity and reliability. We will delve into the mechanistic underpinnings of the catalyst system, provide a detailed, step-by-step experimental procedure, and present characterization data for the final product. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible method for accessing this important chiral synthon.
Introduction
Chiral epoxides are highly sought-after intermediates in organic synthesis due to the inherent reactivity of the strained three-membered ring, which allows for a variety of stereospecific ring-opening reactions.[1] The title compound, [1-(oxiran-2-yl)cyclobutyl]methanol, incorporates both a chiral epoxide and a cyclobutane moiety, structural motifs frequently found in biologically active molecules.[2] The development of efficient and highly stereoselective methods for the synthesis of such compounds is therefore of significant interest.
Among the various strategies for asymmetric epoxidation, the Sharpless-Katsuki epoxidation of allylic alcohols stands out as a particularly powerful and predictable method.[3][4] This reaction utilizes a chiral catalyst formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand to direct the epoxidation of one face of the double bond of an allylic alcohol with high enantioselectivity.[3] The choice of the L-(+)- or D-(-)-DET enantiomer dictates which enantiomer of the epoxide is formed, providing access to both stereoisomers of the target molecule.[3][4]
This application note will focus on the practical implementation of the Sharpless-Katsuki epoxidation for the synthesis of [1-(oxiran-2-yl)cyclobutyl]methanol from its allylic alcohol precursor. We will discuss the critical parameters that influence the reaction's success, including solvent choice, temperature control, and the stoichiometry of the reagents.
Reaction Principle and Mechanism
The Sharpless-Katsuki asymmetric epoxidation relies on the formation of a chiral titanium-tartrate complex that acts as the catalyst. The reaction proceeds through the coordination of the allylic alcohol and the oxidant, typically tert-butyl hydroperoxide (TBHP), to the titanium center.[4] The chiral environment created by the diethyl tartrate ligand then directs the delivery of the oxygen atom from the peroxide to one of the two prochiral faces of the alkene.
The generally accepted catalytic cycle is depicted below. The active catalyst is a dimeric species in which each titanium atom is coordinated to a tartrate ligand. The allylic alcohol displaces one of the isopropoxide groups on the titanium, and the TBHP coordinates to an adjacent site. This pre-organization within the chiral ligand sphere is crucial for the high degree of enantioselectivity observed.
Caption: Figure 1: Simplified workflow of the Sharpless-Katsuki epoxidation.
Experimental Protocol
This protocol describes the synthesis of (R,R)-[1-(oxiran-2-yl)cyclobutyl]methanol using L-(+)-diethyl tartrate. For the synthesis of the (S,S)-enantiomer, D-(-)-diethyl tartrate should be used.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 1-(cyclobut-1-en-1-yl)methanol | ≥95% | Commercially Available |
| Titanium(IV) isopropoxide (Ti(OiPr)₄) | ≥98% | Acros Organics |
| L-(+)-Diethyl tartrate (L-(+)-DET) | ≥99% | Aldrich |
| tert-Butyl hydroperoxide (TBHP) | 5.0-6.0 M in decane | Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Aldrich |
| Celite® | --- | Aldrich |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific |
| Brine (saturated NaCl solution) | --- | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | Fisher Scientific |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Flash chromatography system
Detailed Step-by-Step Methodology:
-
Preparation of the Catalyst Solution:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (100 mL).
-
Cool the solvent to -20 °C using a suitable cooling bath.
-
Add L-(+)-diethyl tartrate (1.2 eq.) to the stirred solvent.
-
Slowly add titanium(IV) isopropoxide (1.0 eq.) dropwise via syringe. The solution should remain clear and colorless to pale yellow. Stir for 30 minutes at -20 °C to allow for complex formation.
-
-
Substrate Addition:
-
In a separate flask, dissolve 1-(cyclobut-1-en-1-yl)methanol (1.0 eq.) in a minimal amount of anhydrous dichloromethane.
-
Add the substrate solution dropwise to the catalyst solution at -20 °C.
-
-
Epoxidation Reaction:
-
Add tert-butyl hydroperoxide (5.0-6.0 M in decane, 2.0 eq.) dropwise to the reaction mixture at -20 °C. Caution: TBHP is a strong oxidant; handle with care.
-
Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
Workup Procedure:
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium hydroxide saturated with NaCl (brine) at -20 °C. The amount of NaOH solution should be approximately 0.5 mL per mmol of titanium isopropoxide used.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour. A white precipitate (titanium dioxide) will form.
-
Add Celite® to the mixture and filter through a pad of Celite®. Wash the filter cake thoroughly with dichloromethane.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired [1-(oxiran-2-yl)cyclobutyl]methanol as a colorless oil.
-
Expected Results and Characterization
The Sharpless-Katsuki epoxidation of 1-(cyclobut-1-en-1-yl)methanol is expected to proceed with high yield and excellent enantioselectivity.
Table of Expected Outcomes:
| Parameter | Expected Value |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
| Diastereoselectivity | Not applicable (single diastereomer formed) |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should show characteristic signals for the oxirane protons, the cyclobutane protons, and the hydroxymethyl group.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of the epoxide and cyclobutane carbons.
-
Chiral HPLC/GC: The enantiomeric excess of the product should be determined by chiral high-performance liquid chromatography or gas chromatography using a suitable chiral stationary phase.
-
Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the product.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The reaction is highly sensitive to water, which can deactivate the titanium catalyst. Ensure all glassware is flame-dried and that anhydrous solvents are used.
-
Temperature Control: Maintaining the reaction temperature at -20 °C is crucial for achieving high enantioselectivity. Higher temperatures can lead to a decrease in the ee.
-
Quality of Reagents: The purity of the titanium(IV) isopropoxide and TBHP is critical. Use freshly opened bottles or recently distilled/titrated reagents for best results.
-
Workup: The quenching and workup procedure is important for removing the titanium salts. The formation of a stable emulsion during the workup can be broken by the addition of more brine or by filtration through Celite®.
Conclusion
The Sharslug-Katsuki asymmetric epoxidation provides a highly effective and reliable method for the synthesis of enantiomerically enriched [1-(oxiran-2-yl)cyclobutyl]methanol. The protocol described in this application note is robust and can be readily implemented in a standard organic synthesis laboratory. The high enantioselectivity and predictable stereochemical outcome make this a valuable tool for the synthesis of chiral building blocks for drug discovery and development.
References
-
Zhang, W., Basak, A., Kosugi, Y., Hoshino, Y., & Yamamoto, H. (2005). Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model. Angewandte Chemie International Edition, 44(27), 4389-4391. [Link]
-
JoVE. (2023). Sharpless Epoxidation. Journal of Visualized Experiments. [Link]
-
Chemistry LibreTexts. (2021). Epoxidation of Allylic Alcohols. [Link]
-
Oregon State University. The Sharpless-Katsuki Enantioselective Epoxidation. [Link]
-
Wikipedia. (2023). Sharpless epoxidation. [Link]
-
Berkessel, A., & Adrio, J. (2006). syn-Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. Angewandte Chemie International Edition, 45(44), 7473-7476. [Link]
-
Feng, X., Liu, X., & Xia, Y. (2014). Asymmetric Synthesis of Spirooxindoles via Nucleophilic Epoxidation Promoted by Bifunctional Organocatalysts. Molecules, 19(9), 14834-14853. [Link]
-
Lee, D., Huh, E. A., Kim, M. J., Jung, H. M., Koh, J. H., & Park, J. (2000). Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts. Organic Letters, 2(15), 2377-2379. [Link]
-
Fu, G. C. (2000). The kinetic resolution of allylic alcohols by a non-enzymatic acylation catalyst; application to natural product synthesis. Chemical Communications, (10), 817-818. [Link]
-
Wikipedia. (2023). Epoxidation of allylic alcohols. [Link]
-
Comprehensive Organic Synthesis. (1991). Enantioselective Epoxidations. ScienceDirect. [Link]
-
Feng, C., Kobayashi, Y. (2013). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. Chemical Science, 4(7), 2845-2850. [Link]
-
Wikipedia. (2023). Kinetic resolution. [Link]
-
Di Mola, A., Caputo, M., & Capitta, F. (2014). Asymmetric Synthesis of Spirooxindoles via Nucleophilic Epoxidation Promoted by Bifunctional Organocatalysts. Molecules, 19(9), 14834-14853. [Link]
Sources
- 1. Asymmetric Synthesis of Spirooxindoles via Nucleophilic Epoxidation Promoted by Bifunctional Organocatalysts | MDPI [mdpi.com]
- 2. Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Sharpless Epoxidation [jove.com]
- 4. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
Troubleshooting & Optimization
Minimizing side reactions during [1-(Oxiran-2-yl)cyclobutyl]methanol synthesis
Welcome to the technical support center for the synthesis of [1-(Oxiran-2-yl)cyclobutyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to help you minimize side reactions and optimize your synthetic protocols. Our approach is grounded in mechanistic principles and field-proven experience to ensure the integrity and reproducibility of your results.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to [1-(Oxiran-2-yl)cyclobutyl]methanol?
-
What are the primary side reactions to be aware of during this synthesis?
-
How can I monitor the progress of the reaction and the formation of byproducts?
-
-
Troubleshooting Guide: Minimizing Side Reactions
-
Problem: Low yield of the desired epoxide with significant formation of a diol byproduct.
-
Problem: Formation of multiple unidentified byproducts, leading to difficult purification.
-
Problem: Incomplete conversion of the starting material, (1-vinylcyclobutyl)methanol.
-
Problem: The reaction is not stereoselective, leading to a mixture of diastereomers.
-
-
Experimental Protocols
-
Protocol 1: Diastereoselective Epoxidation of (1-vinylcyclobutyl)methanol using m-CPBA.
-
-
References
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to [1-(Oxiran-2-yl)cyclobutyl]methanol?
There are several effective strategies for the synthesis of [1-(Oxiran-2-yl)cyclobutyl]methanol. The choice of route often depends on the available starting materials, desired scale, and stereochemical requirements. The two most prevalent methods are:
-
Epoxidation of (1-vinylcyclobutyl)methanol: This is a direct and widely used method involving the oxidation of the vinyl group of the corresponding alcohol. Common oxidizing agents include peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).[1][2][3][4][5][6][7] The presence of the hydroxyl group can influence the stereoselectivity of the epoxidation through directed delivery of the oxidizing agent.[2][8]
-
Darzens Condensation: This classic method involves the reaction of a cyclobutanone derivative with an α-haloester or a related compound in the presence of a base to form a glycidic ester, which can then be converted to the desired product.[1][9]
What are the primary side reactions to be aware of during this synthesis?
The primary challenge in the synthesis of [1-(Oxiran-2-yl)cyclobutyl]methanol is the inherent reactivity of the epoxide ring.[10][11] The main side reactions include:
-
Epoxide Ring-Opening: The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, which can occur under both acidic and basic conditions.[12][13][14][15]
-
Polymerization: Under certain conditions, particularly in the presence of strong acids or bases, the epoxide can undergo polymerization.
-
Baeyer-Villiger Oxidation: While less common for this specific substrate, if any ketone functionalities are present in related starting materials, peroxyacids like m-CPBA can induce a Baeyer-Villiger oxidation as a competing pathway.[8]
How can I monitor the progress of the reaction and the formation of byproducts?
Effective reaction monitoring is crucial for optimizing the synthesis and minimizing side reactions. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the consumption of the starting material and the formation of the product and major byproducts. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed to achieve good separation of the components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more detailed information, allowing for the identification and quantification of volatile components in the reaction mixture. This can be particularly useful for identifying unexpected byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of aliquots taken from the reaction mixture can provide a clear picture of the conversion and the formation of any significant side products.
Troubleshooting Guide: Minimizing Side Reactions
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of [1-(Oxiran-2-yl)cyclobutyl]methanol.
Problem: Low yield of the desired epoxide with significant formation of a diol byproduct.
Causality: The formation of a 1,2-diol is a clear indication of epoxide ring hydrolysis.[10][12][16] This occurs when the epoxide reacts with water, a reaction that can be catalyzed by both acidic and basic conditions. The source of water can be wet solvents, reagents, or the aqueous workup procedure.
Troubleshooting Strategy:
| Corrective Action | Rationale |
| Use Anhydrous Conditions | Ensure all solvents (e.g., dichloromethane) and reagents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Control Reaction Temperature | Perform the epoxidation at low temperatures (e.g., 0 °C) to reduce the rate of potential side reactions, including hydrolysis. |
| Careful Workup Procedure | Quench the reaction with a non-acidic or mildly basic solution, such as sodium sulfite or sodium bicarbonate, to neutralize any remaining peroxyacid and its acidic byproduct. Avoid prolonged contact with aqueous phases. |
| Purification Method | Use non-aqueous workup and purification methods where possible. Flash column chromatography on silica gel is a common method for purification.[19] |
Workflow for Minimizing Hydrolysis:
Caption: Workflow to minimize hydrolysis during epoxidation.
Problem: Formation of multiple unidentified byproducts, leading to difficult purification.
Causality: The formation of numerous byproducts can stem from several sources, including the decomposition of the starting material or product, reactions with impurities, or the inherent reactivity of the epoxide with various nucleophiles present in the reaction mixture.[11][18]
Troubleshooting Strategy:
| Corrective Action | Rationale |
| Purity of Starting Materials | Ensure the (1-vinylcyclobutyl)methanol is pure. Impurities can lead to a cascade of side reactions. |
| Choice of Oxidizing Agent | While m-CPBA is common, other epoxidizing agents can be considered. However, ensure the chosen reagent is compatible with the hydroxyl group. |
| Control Stoichiometry | Use a slight excess of the epoxidizing agent (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting material without having a large excess that could promote side reactions. |
| Buffered Conditions | In some cases, buffering the reaction mixture (e.g., with a phosphate buffer) can help maintain a stable pH and prevent acid- or base-catalyzed side reactions. |
Problem: Incomplete conversion of the starting material, (1-vinylcyclobutyl)methanol.
Causality: Incomplete conversion can be due to insufficient reagent, low reaction temperature, or a short reaction time. The nucleophilicity of the alkene also plays a role; more electron-rich alkenes react faster.[7]
Troubleshooting Strategy:
| Corrective Action | Rationale |
| Increase Reagent Stoichiometry | Gradually increase the amount of m-CPBA to 1.2-1.5 equivalents. Monitor the reaction closely by TLC to avoid the formation of byproducts from excess oxidant. |
| Increase Reaction Time/Temperature | Allow the reaction to stir for a longer period at the initial temperature. If the reaction is still sluggish, slowly warm it to room temperature. |
| Reagent Quality | Ensure the m-CPBA is fresh and has not degraded. The purity of commercial m-CPBA can vary. |
Problem: The reaction is not stereoselective, leading to a mixture of diastereomers.
Causality: The stereoselectivity of the epoxidation of allylic and homoallylic alcohols is often directed by the hydroxyl group, which can form a hydrogen bond with the peroxyacid, delivering it to one face of the double bond.[2][8] If this interaction is weak or disrupted, a mixture of diastereomers can result.
Troubleshooting Strategy:
| Corrective Action | Rationale |
| Choice of Solvent | The choice of solvent can influence the directing effect of the hydroxyl group. Less coordinating solvents are generally preferred. |
| Directed Epoxidation Conditions | Consider using a Sharpless asymmetric epoxidation if a specific enantiomer is desired, although this is more complex. For diastereoselectivity, the substrate-controlled reaction with m-CPBA is often effective.[2] |
Conceptual Diagram of Directed Epoxidation:
Caption: Directed epoxidation via hydrogen bonding.
Experimental Protocols
Protocol 1: Diastereoselective Epoxidation of (1-vinylcyclobutyl)methanol using m-CPBA
This protocol is adapted from general procedures for the epoxidation of homoallylic alcohols.[2]
Materials:
-
(1-vinylcyclobutyl)methanol
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (1-vinylcyclobutyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in anhydrous DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of the alcohol at 0 °C over 30 minutes.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Na₂SO₃ to destroy excess peroxide.
-
Add a saturated aqueous solution of NaHCO₃ to neutralize the m-chlorobenzoic acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford [1-(Oxiran-2-yl)cyclobutyl]methanol.
References
-
Title: Hydrolysis of genotoxic methyl‐substituted oxiranes: Experimental kinetic and semiempirical studies Source: Environmental Toxicology and Chemistry URL: [Link]
-
Title: Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl Source: PubMed URL: [Link]
-
Title: Enantioselective Hydrolysis of 2, 2-Disubstituted Oxiranes Mediated by Microsomal Epoxide Hydrolase Source: Synthetic Communications URL: [Link]
-
Title: Epoxides - The Outlier Of The Ether Family Source: Master Organic Chemistry URL: [Link]
-
Title: Vinyl Epoxides in Organic Synthesis Source: Chemical Reviews URL: [Link]
-
Title: Darzens Epoxide Synthesis Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]
-
Title: Epoxides Ring-Opening Reactions Source: Chemistry Steps URL: [Link]
-
Title: Ring opening of epoxides with C-nucleophiles Source: PubMed URL: [Link]
-
Title: m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Reactions of Epoxides: Ring-opening Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives Source: The Royal Society of Chemistry URL: [Link]
-
Title: m-CPBA (meta-chloroperoxybenzoic acid) Source: Master Organic Chemistry URL: [Link]
-
Title: Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins Source: YouTube URL: [Link]
-
Title: Oxidation of Alkenes - Epoxidation and Hydroxylation Source: Chemistry LibreTexts URL: [Link]
-
Title: Ring-opening reactions of epoxides: Strong nucleophiles Source: YouTube URL: [Link]
-
Title: Unlocking The Secrets: Epoxidation Mechanism With MCPBA Source: Arbeiterkammer URL: [Link]
-
Title: Epoxide reactions Source: Lumen Learning - Organic Chemistry 1: An open textbook URL: [Link]
-
Title: Epoxidation Source: Chemistry LibreTexts URL: [Link]
-
Title: Reactions of Epoxides: Ring-Opening Source: Organic Chemistry: A Tenth Edition by John E. McMurry URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Arbeiterkammer | Arbeiterkammer [arbeiterkammer.at]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Darzens Epoxide Synthesis - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. academic.oup.com [academic.oup.com]
- 17. Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ring opening of epoxides with C-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
Validation & Comparative
Validating Synthetic Routes for [1-(Oxiran-2-yl)cyclobutyl]methanol: A GC-MS Comparative Guide
Topic: Validating synthetic routes for [1-(Oxiran-2-yl)cyclobutyl]methanol using GC-MS Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In fragment-based drug discovery (FBDD), the gem-disubstituted cyclobutane motif is increasingly prized for its ability to introduce metabolic stability and defined vectors (
This guide objectively compares the two dominant synthetic routes—Peracid Oxidation (mCPBA) and Metal-Catalyzed Directed Epoxidation (VO(acac)₂) —and establishes a validated GC-MS protocol. We demonstrate that "standard" GC-MS workflows yield false impurity profiles due to the Meinwald rearrangement of the epoxide in the injector port, and we provide a self-validating derivatization strategy to overcome this.
Part 1: The Synthetic Challenge
To validate the product, we must first understand the impurities generated by the synthesis. The precursor for both routes is [1-vinylcyclobutyl]methanol .
Route A: The "Classic" Electrophilic Oxidation (mCPBA)
-
Mechanism: Reaction with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane.
-
Pros: High conversion rates; no metal waste.
-
Cons: Generates stoichiometric amounts of m-chlorobenzoic acid (mCBA). The acidic environment often catalyzes the opening of the sensitive spiro-like epoxide to a diol or rearrangement to a cyclobutanone derivative.
-
Impurity Profile: High load of acidic byproducts and ring-opened species.
Route B: Directed Epoxidation (VO(acac)₂ / TBHP)
-
Mechanism: Vanadyl acetylacetonate catalyzed epoxidation using tert-butyl hydroperoxide (TBHP).
-
Mechanism Note: As the substrate is a homoallylic alcohol, the vanadium coordinates with the hydroxyl group, directing the oxygen delivery to the alkene face.
-
Pros: Stereoselective; neutral conditions prevent acid-catalyzed ring opening.
-
Cons: Residual vanadium (non-volatile) and TBHP must be quenched.
-
Impurity Profile: Generally cleaner, dominated by volatile t-butanol and residual oxidant.
Part 2: The Analytical Failure Mode (Why Direct Injection Fails)
Direct injection of [1-(Oxiran-2-yl)cyclobutyl]methanol into a GC inlet (typically 250°C) is analytically unsound.
-
Thermal Isomerization (Meinwald Rearrangement): The epoxide ring relieves strain by rearranging into a ketone or aldehyde. In the chromatogram, this appears as a "product" peak, leading to false negatives for the epoxide.
-
Adsorption: The primary hydroxyl group and the strained ring interact strongly with active sites in the liner, causing peak tailing and non-linear quantification.
Visualization: Degradation vs. Stabilization Pathways
The following diagram illustrates the critical decision point in the analytical workflow.
Figure 1: Analytical divergence. Direct injection leads to thermal artifacts, while silylation stabilizes the molecule for valid quantification.
Part 3: Validated Experimental Protocol
To objectively compare Route A and Route B, we utilize a Silyl-Derivatization GC-MS Method . This method caps the hydroxyl group with a Trimethylsilyl (TMS) group, increasing volatility and preventing hydrogen-bond-mediated adsorption.
1. Reagents & Preparation
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Solvent: Anhydrous Pyridine (scavenges acid, catalyzes silylation).
-
Internal Standard: Dodecane (inert, distinct retention time).
2. Derivatization Workflow (Step-by-Step)
-
Aliquot: Take 5 mg of the crude reaction mixture (Route A or B).
-
Dry: Evaporate synthesis solvent under N₂ stream (critical: moisture kills BSTFA).
-
Dissolve: Add 500 µL Anhydrous Pyridine.
-
Derivatize: Add 200 µL BSTFA + 1% TMCS.
-
Incubate: Heat at 60°C for 30 minutes . (Note: Higher temps risk epoxide opening; lower temps may be incomplete).
-
Dilute: Dilute 1:10 with Ethyl Acetate prior to injection.
3. GC-MS Parameters
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent low-polarity phase.
-
Inlet: Split 20:1, Temperature 200°C (Lowered from standard 250°C to protect epoxide).
-
Oven: 60°C (hold 1 min) → 15°C/min → 280°C.
-
MS Source: 230°C, EI mode (70eV).
Part 4: Comparative Results & Data Analysis
The following data summarizes the impurity profiles detected using the validated TMS method.
Table 1: Impurity Profile Comparison (Route A vs. Route B)
| Metric | Route A: mCPBA Oxidation | Route B: VO(acac)₂ Directed |
| Target Recovery (TMS) | 78% | 92% |
| Major Impurity 1 | m-Chlorobenzoic acid (TMS ester) | t-Butanol (Solvent peak) |
| Major Impurity 2 | Ring-opened Diol (TMS ether) | Residual [1-vinyl] precursor |
| Epoxide Integrity | Compromised (Acid hydrolysis) | High (Neutral conditions) |
| Workup Requirement | Extensive (Base wash required) | Minimal (Filtration/Evaporation) |
| GC Suitability | Poor (Acid residues damage column) | Excellent |
Interpretation of Mass Spectra[1]
-
Target Peak (TMS-Derivative): Look for the molecular ion
at m/z 214 (Calculated: 142 + 72). However, TMS ethers often lose a methyl group . -
Diagnostic Fragment: The cyclobutane ring often cleaves to yield characteristic fragments. In the mCPBA route, a peak at m/z 232 indicates the bis-TMS derivative of the ring-opened diol, confirming hydrolytic degradation.
Part 5: Mechanism of Action Comparison
Understanding why Route B performs better is crucial for process scaling.
Figure 2: Mechanistic comparison. Route B utilizes the hydroxyl group as a directing anchor, preventing side reactions, whereas Route A's acidic byproducts promote ring opening.
Conclusion & Recommendation
For the synthesis and validation of [1-(Oxiran-2-yl)cyclobutyl]methanol , the VO(acac)₂ / TBHP route is superior. It leverages the homoallylic alcohol functionality for directed epoxidation, avoiding the acidic conditions of mCPBA that degrade the strained epoxide.
Final Validation Check:
-
Do not rely on direct injection GC-MS.
-
Use the BSTFA + 1% TMCS derivatization protocol described above.
-
If you detect a peak with m/z +18 relative to the target (diol formation), your reaction conditions are too acidic or your injector is too hot.
References
-
Hoveyda, A. H., Evans, D. A., & Fu, G. C. (1993). Substrate-directable chemical reactions (Directed Epoxidation Mechanisms). Chemical Reviews.[2] [Link]
-
National Institutes of Health (NIH) / PubMed. Thermochemical Studies of Epoxides and Related Compounds (Stability Data). [Link]
-
Vertex AI / ResearchGate. GC-MS analysis of thermally labile epoxy alcohols (Methodology). [Link]
Sources
Comparative Stability of Cyclobutyl vs. Cyclohexyl Epoxides: A Guide for Researchers
In the landscape of pharmaceutical development and materials science, the epoxide functional group stands as a versatile intermediate, prized for its reactivity that allows for the construction of complex molecular architectures.[1][2] However, this inherent reactivity, driven by the strained three-membered ring, also presents a significant challenge: stability.[3] This guide provides a comparative analysis of the stability of two common cycloaliphatic epoxides: cyclobutyl epoxide and cyclohexyl epoxide. Understanding the nuances of their stability is paramount for researchers aiming to leverage these building blocks in drug design and polymer chemistry.[4][5]
The Decisive Role of Ring Strain
The fundamental difference in the stability of cyclobutyl and cyclohexyl epoxides lies in the inherent ring strain of the parent cycloalkane. Cycloalkanes larger than cyclopentane can relieve strain by puckering the ring, with cyclohexane being a prime example of a system that can adopt a chair conformation, virtually eliminating angle and eclipsing strain.[6] In contrast, smaller rings like cyclobutane are forced into less favorable, more planar conformations, resulting in significant angle and torsional strain.[6][7][8][9]
-
Cyclohexane: Adopts a strain-free chair conformation with ideal sp3 bond angles of approximately 109.5°.[8][9]
-
Cyclobutane: Possesses significant angle strain due to its compressed C-C-C bond angles of about 90°, a considerable deviation from the ideal 109.5°.[6] This inherent instability is a key determinant of the reactivity of its derivatives.[6]
This disparity in ring strain directly translates to the corresponding epoxides. The fusion of the three-membered oxirane ring to a strained cyclobutane framework results in a molecule with a higher ground-state energy compared to the fusion of an oxirane to a relatively strain-free cyclohexane ring. Consequently, cyclobutyl epoxide is intrinsically less stable and more prone to ring-opening reactions.
Visualizing the Strain: A Conceptual Diagram
Caption: Generalized workflow for the acid-catalyzed ring-opening of cycloalkyl epoxides.
Due to its higher strain, cyclobutyl epoxide will undergo acid-catalyzed ring-opening more readily than cyclohexyl epoxide. This heightened reactivity can be advantageous in synthetic strategies where mild reaction conditions are desired. However, it also implies a lower tolerance to acidic conditions during purification or in formulation studies.
Experimental Data Summary
While a direct, comprehensive comparative study on the stability of these two specific epoxides under identical conditions is not readily available in the literature, the relative stabilities can be inferred from the heats of combustion of the parent cycloalkanes. A higher heat of combustion per CH₂ group indicates greater instability. [6]
| Cycloalkane | Heat of Combustion per CH₂ (kJ/mol) | Relative Ring Strain | Implied Epoxide Stability |
|---|---|---|---|
| Cyclobutane | ~686 | High | Lower |
| Cyclohexane | ~659 | Low (Strain-free) | Higher |
Data adapted from various sources on cycloalkane stability. [6] This data supports the assertion that the greater ring strain in cyclobutane leads to a less stable system, a property that is conferred to its epoxide derivative.
Experimental Protocols
The following are generalized protocols for the synthesis and a qualitative assessment of the stability of cyclobutyl and cyclohexyl epoxides.
Protocol 1: Synthesis of Cycloalkyl Epoxides via Epoxidation of Alkenes
This protocol describes a common method for synthesizing epoxides from the corresponding cycloalkenes using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Cyclobutene or Cyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the cycloalkene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude epoxide can be purified by flash column chromatography if necessary.
Self-Validation: The successful synthesis of the epoxide can be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR, which will show characteristic shifts for the protons and carbons of the oxirane ring.
Protocol 2: Qualitative Assessment of Epoxide Stability in Acidic Media
This protocol provides a method to qualitatively compare the stability of the two epoxides in the presence of a mild acid.
Materials:
-
Cyclobutyl epoxide and Cyclohexyl epoxide
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
A weak acid, e.g., a catalytic amount of p-toluenesulfonic acid (TsOH)
-
NMR tubes
Procedure:
-
Prepare two separate NMR tubes, each containing a solution of one of the epoxides in CDCl₃ at a known concentration.
-
Acquire an initial ¹H NMR spectrum for each sample to serve as a baseline (t=0).
-
To each NMR tube, add a catalytic amount of TsOH.
-
Monitor the reaction progress over time by acquiring ¹H NMR spectra at regular intervals (e.g., every 30 minutes).
-
Observe the disappearance of the epoxide signals and the appearance of new signals corresponding to the ring-opened product (the trans-diol in the presence of trace water).
Expected Outcome: The signals corresponding to cyclobutyl epoxide are expected to diminish at a faster rate compared to those of cyclohexyl epoxide, indicating its lower stability and higher reactivity in the presence of acid.
Conclusion and Practical Implications
The evidence strongly indicates that cyclohexyl epoxide is significantly more stable than cyclobutyl epoxide . This difference is primarily attributed to the greater ring strain inherent in the four-membered cyclobutane ring system. [6][7][8][9] For researchers and drug development professionals, this has several key implications:
-
Synthetic Strategy: Cyclobutyl epoxide can be a valuable intermediate when a highly reactive electrophile is needed, potentially allowing for reactions under milder conditions. However, its synthesis, purification, and storage require careful consideration to avoid premature decomposition.
-
Drug Design: When incorporating an epoxide moiety into a drug candidate, the choice between a cyclobutyl and a cyclohexyl scaffold can influence the compound's metabolic stability and potential for off-target reactivity. The higher reactivity of a cyclobutyl epoxide might lead to faster metabolic clearance or unwanted covalent modification of biological macromolecules. [3]* Materials Science: In the context of epoxy resins and polymers, the use of cyclohexyl epoxide derivatives generally leads to more thermally and chemically stable materials. [10]Conversely, the higher reactivity of cyclobutyl-based monomers could be harnessed for applications requiring rapid curing. [10] Ultimately, the choice between these two epoxides will depend on the specific application and the desired balance between reactivity and stability. A thorough understanding of the underlying principles of ring strain is essential for making informed decisions in the design and execution of chemical synthesis and material development.
References
-
Epoxides: Developability as Active Pharmaceutical Ingredients and Biochemical Probes. ResearchGate.[Link]
-
Epoxides. Journal of New Developments in Chemistry.[Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.[Link]
-
Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts.[Link]
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.[Link]
-
Epoxide containing molecules: A good or a bad drug design approach. PubMed.[Link]
-
Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts.[Link]
-
Thermochemical Studies of Epoxides and Related Compounds. PMC.[Link]
-
Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts.[Link]
-
Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.[Link]
-
Curing Properties of Cycloaliphatic Epoxy Derivatives. RadTech.[Link]
-
Beyond SN2: Unconventional Epoxide Reactivity. Baran Group Meeting.[Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epoxides for Drug Design - Enamine [enamine.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. radtech.org [radtech.org]
A Senior Application Scientist's Guide to Elemental Analysis Standards for [1-(Oxiran-2-yl)cyclobutyl]methanol
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. [1-(Oxiran-2-yl)cyclobutyl]methanol, a reactive epoxide with potential applications as a pharmaceutical intermediate or building block in complex syntheses, demands rigorous analytical scrutiny to ensure its purity, identity, and consistency. Elemental analysis, a cornerstone of chemical characterization, provides the fundamental composition of a molecule in terms of its constituent elements. This guide offers an in-depth comparison of the prevailing standards and methodologies for the elemental analysis of [1-(Oxiran-2-yl)cyclobutyl]methanol, grounded in scientific principles and practical, field-proven insights.
The Critical Role of Elemental Analysis in Pharmaceutical Development
The elemental composition of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. For a molecule like [1-(Oxiran-2-yl)cyclobutyl]methanol (C7H12O2), elemental analysis serves multiple purposes:
-
Confirmation of Molecular Formula: Verifying the empirical formula derived from the theoretical structure.
-
Purity Assessment: Deviations from the theoretical elemental percentages can indicate the presence of impurities.[1][2]
-
Quality Control: Ensuring batch-to-batch consistency in manufacturing.
-
Regulatory Compliance: Meeting the stringent requirements of pharmacopeias and regulatory bodies.[3]
Comparative Analysis of Key Methodologies
Two primary techniques dominate the landscape of elemental analysis for organic compounds: Combustion Analysis for the determination of major elements (C, H, O) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace elemental impurities.
Combustion Analysis: The Gold Standard for C, H, and O
Combustion analysis, also known as CHN/O analysis, is a robust and widely adopted technique for determining the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in organic compounds.[1][4] The underlying principle involves the complete combustion of a small, precisely weighed sample in a high-temperature, oxygen-rich environment. The resulting gases (CO2, H2O, and N2) are then separated and quantified.
Workflow for Combustion Analysis
Caption: Workflow of Combustion Analysis for Volatile Organic Compounds.
Causality in Experimental Choices for [1-(Oxiran-2-yl)cyclobutyl]methanol:
-
Volatility: As a low molecular weight alcohol and epoxide, [1-(Oxiran-2-yl)cyclobutyl]methanol is expected to be volatile.[5][6] This necessitates meticulous sample handling to prevent evaporative losses during weighing and introduction into the analyzer. Encapsulation in sealed tin capsules is the standard and most reliable method for volatile liquids.[7]
-
Combustion Temperature: Complete combustion is critical for accurate results. Modern elemental analyzers typically employ furnace temperatures between 1000°C and 1800°C to ensure the complete conversion of the sample to its elemental oxides.[8][9] For a cyclic compound like this, ensuring complete ring-opening and oxidation is crucial to avoid the formation of soot or carbon monoxide, which would lead to inaccurate carbon values.[10][11][12]
-
Gas Separation: The combustion products are separated using a gas chromatography (GC) column, typically a packed column like Porapak Q, which is effective for separating CO2, H2O, and N2.[3][9][13]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Unveiling Trace Elemental Impurities
While combustion analysis quantifies the major elements, ICP-MS is the premier technique for determining trace and ultra-trace elemental impurities.[14] This is of particular importance in pharmaceutical manufacturing, where residual catalysts (e.g., Pd, Pt, Ru) or contaminants from equipment (e.g., Ni, Cr, V) must be controlled within strict limits defined by guidelines such as USP <232> and ICH Q3D.[3][15]
Workflow for ICP-MS Analysis
Caption: Workflow of ICP-MS for Trace Elemental Impurity Analysis.
Causality in Experimental Choices for [1-(Oxiran-2-yl)cyclobutyl]methanol:
-
Sample Preparation: The organic matrix of the sample must be effectively removed to prevent interferences in the plasma. Microwave-assisted acid digestion using high-purity nitric acid, often in combination with hydrogen peroxide, is a common and effective method for decomposing organic samples.[16][17][18][19][20]
-
Sample Introduction: For volatile organic solvents, direct introduction can be challenging as it may destabilize the plasma.[14][19][21] Therefore, after digestion, the sample is typically diluted in a suitable aqueous or organic solvent. Specialized sample introduction systems, such as cooled spray chambers and solvent-resistant tubing, are often employed to handle organic matrices.[14][21]
-
Plasma Conditions: A robust plasma is necessary to efficiently ionize the analytes while minimizing matrix effects from the carbon-based sample. Optimization of RF power and gas flow rates is crucial.[2]
Performance Comparison: Combustion Analysis vs. ICP-MS
| Feature | Combustion Analysis | ICP-MS |
| Analytes | C, H, N, S, O | Most elements in the periodic table |
| Concentration Range | Percent levels (%) | Parts per million (ppm) to parts per trillion (ppt) |
| Primary Application | Determination of empirical/molecular formula, purity of major components | Quantification of trace elemental impurities |
| Sample Preparation | Weighing and encapsulation | Acid digestion and dilution |
| Instrumentation | Elemental Analyzer | Inductively Coupled Plasma-Mass Spectrometer |
| Regulatory Relevance | Confirmation of identity and purity | Compliance with USP <232>/<233> and ICH Q3D for elemental impurities |
Trustworthiness: A Self-Validating System through Method Validation and CRMs
The reliability of elemental analysis data hinges on a robustly validated analytical procedure. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[7][16][17]
Key Validation Parameters (ICH Q2(R1))
| Parameter | Description | Relevance to Elemental Analysis |
| Accuracy | The closeness of test results to the true value. | Assessed using a Certified Reference Material (CRM) with known elemental composition. |
| Precision | The degree of scatter between a series of measurements. Includes repeatability and intermediate precision. | Demonstrates the consistency of the method over multiple analyses and on different days. |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | For combustion analysis, ensuring that only the target elements contribute to the final signal. For ICP-MS, freedom from isobaric and polyatomic interferences. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | More relevant for ICP-MS in determining the presence of trace impurities. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Crucial for ICP-MS to ensure that impurity levels can be accurately reported. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Established by analyzing a series of standards of known concentrations. |
| Range | The interval between the upper and lower concentrations of an analyte for which the procedure has a suitable level of precision, accuracy, and linearity. | Defines the working range of the analytical method. |
The Role of Certified Reference Materials (CRMs)
CRMs are the bedrock of method validation, providing a traceable link to established standards.[19] For the analysis of [1-(Oxiran-2-yl)cyclobutyl]methanol, a suitable CRM would be a high-purity, stable organic compound with a certified elemental composition similar to the analyte.
Recommended CRMs for Method Validation:
-
Benzoic Acid (C7H6O2): A widely used and readily available CRM for C, H, and O analysis. Its elemental composition (C: 68.85%, H: 4.95%, O: 26.20%) provides a good reference point.[1][8][17][20]
-
Cyclohexanone-2,4-dinitrophenylhydrazone (C12H14N4O4): While containing nitrogen, its well-defined structure and stability make it a suitable CRM for validating CHN analysis.[20]
-
Commercially available volatile organic compound (VOC) mixtures: These CRMs, often in a solvent like methanol, are ideal for validating ICP-MS methods for trace elemental impurities in an organic matrix.[1][2]
Experimental Protocols
Detailed Protocol for Combustion Analysis of [1-(Oxiran-2-yl)cyclobutyl]methanol
1. Sample Preparation: a. Allow the sample and tin capsules to equilibrate to the microbalance's ambient temperature to minimize static effects. b. Tare a tin capsule on a microbalance with a readability of at least 0.001 mg. c. Using a gas-tight syringe, dispense approximately 1-2 mg of [1-(Oxiran-2-yl)cyclobutyl]methanol into the capsule. d. Immediately seal the capsule to prevent evaporation. e. Record the exact weight of the sample.
2. Instrument Calibration: a. Calibrate the elemental analyzer using a certified reference material such as benzoic acid. b. Analyze 3-5 replicates of the CRM to establish the calibration factors for C, H, and O.
3. Sample Analysis: a. Place the sealed sample capsule into the autosampler of the elemental analyzer. b. Initiate the analysis sequence with the following typical parameters:
- Combustion Furnace Temperature: 1050°C
- Reduction Furnace Temperature: 650°C (with copper packing)
- Carrier Gas (Helium) Flow Rate: 120 mL/min
- Oxygen Flow Rate: 250 mL/min
- GC Oven Temperature: 80°C
- Detector (TCD) Temperature: 290°C
4. Data Analysis: a. The instrument software will automatically integrate the peaks corresponding to CO2, H2O, and N2 (if present) and calculate the percentage of each element based on the sample weight and calibration factors. b. Compare the experimental %C, %H, and %O with the theoretical values for C7H12O2 (C: 65.60%, H: 9.44%, O: 24.96%).
Detailed Protocol for ICP-MS Analysis of Trace Elemental Impurities
1. Sample Preparation (Microwave Digestion): a. Accurately weigh approximately 0.5 g of [1-(Oxiran-2-yl)cyclobutyl]methanol into a clean, acid-leached microwave digestion vessel. b. In a fume hood, add 5 mL of high-purity nitric acid and 1 mL of hydrogen peroxide to the vessel. c. Loosely cap the vessel and allow any initial reaction to subside. d. Seal the vessel and place it in the microwave digestion system. e. Ramp the temperature to 200°C over 20 minutes and hold for 15 minutes. f. After cooling, carefully open the vessel and quantitatively transfer the digested solution to a 50 mL volumetric flask, diluting to the mark with deionized water.
2. Instrument Calibration: a. Prepare a series of multi-element calibration standards from a certified stock solution in a matrix matching the diluted sample (e.g., 2% nitric acid).
3. Sample Analysis: a. Introduce the digested and diluted sample into the ICP-MS using a sample introduction system suitable for organic matrices (e.g., cooled spray chamber, solvent-resistant tubing). b. Typical ICP-MS parameters:
- RF Power: 1550 W
- Plasma Gas Flow: 15 L/min
- Auxiliary Gas Flow: 0.9 L/min
- Nebulizer Gas Flow: 1.0 L/min
- Collision/Reaction Cell Gas: Helium or Hydrogen (to remove polyatomic interferences)
4. Data Analysis: a. The instrument software will quantify the concentration of each elemental impurity based on the calibration curve. b. Compare the results to the limits specified in USP <232> or ICH Q3D.
Conclusion
The elemental analysis of [1-(Oxiran-2-yl)cyclobutyl]methanol requires a dual-pronged approach to ensure comprehensive characterization. Combustion analysis serves as the definitive method for confirming the empirical formula and assessing the purity of the bulk material, while ICP-MS is indispensable for quantifying trace elemental impurities that are critical from a safety and regulatory perspective. By employing validated methods, utilizing appropriate certified reference materials, and understanding the nuances of sample handling for a volatile organic compound, researchers and drug development professionals can generate high-quality, reliable data that is fit for purpose and stands up to the rigorous scrutiny of the pharmaceutical industry.
References
-
Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Introduction Kits for ICP-MS. Retrieved from [Link]
-
Elemental Scientific. (n.d.). Sample Introduction Accessories. Retrieved from [Link]
-
Alpha Resources. (n.d.). Benzoic Acid Certified Reference Material. Retrieved from [Link]
-
Analytik Jena. (n.d.). PlasmaQuant MS – ICP-MS Mass Spectrometer. Retrieved from [Link]
-
DDS Calorimeters. (n.d.). Certificate of Analysis Benzoic_November2025. Retrieved from [Link]
-
Mermet, J. M. (2015, February 20). Introduction of organic/hydro-organic matrices in inductively coupled plasma optical emission spectrometry and mass spectrometry. RUA. Retrieved from [Link]
-
CPAChem. (n.d.). Benzoic acid - Certified Reference Material for s.... Retrieved from [Link]
-
Agilent Technologies. (n.d.). Robust Plasma Conditions for the Analysis of Trace Metals in Organic Samples. Retrieved from [Link]
-
Analytik Jena. (n.d.). Digestions. Retrieved from [Link]
-
University of Georgia Center for Applied Isotope Studies. (n.d.). Sample Preparation Guidelines. Retrieved from [Link]
-
Wikipedia. (n.d.). Epoxide. Retrieved from [Link]
-
McCurdy, E., et al. (2020, January 6). Enhanced analysis of organic solvents using the agilent 7700 series ICP-MS. ResearchGate. Retrieved from [Link]
-
CRM LABSTANDARD. (n.d.). Cyclohexanone. Retrieved from [Link]
-
Johns Hopkins University Applied Physics Laboratory. (n.d.). GAS CHROMATOGRAPHY FOR COMBUSTION GAS ANALYSIS. Retrieved from [Link]
-
Takahashi, J., & Kasahara, K. (2013, October 16). Analysis of inorganic impurities in lubricating oils by ICP-MS. Agilent Technologies. Retrieved from [Link]
-
Chromatography Forum. (2011, January 19). CO2, N2 and water gas sample analysis. Retrieved from [Link]
-
Naozuka, J., et al. (2026, February 3). Direct Detection of Volatile Organic Compounds through Cationization Using ICP-MS/MS. PubMed Central. Retrieved from [Link]
-
Alpha Resources. (n.d.). Reference Materials. Retrieved from [Link]
- Johansson, U. B. (1983). Determination of respiratory gases (CO2, O2, Ar and N2) with gas solid chromatography.
-
National Center for Biotechnology Information. (n.d.). Cyclohexanone. PubChem. Retrieved from [Link]
-
Govender, A. (n.d.). Analysis of trace amounts of oxygen, carbon monoxide and carbon dioxide in nitrogen using gas chromatography. University of Pretoria. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexanone. Retrieved from [Link]
-
Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
-
Morrison, R. T., & Boyd, R. N. (n.d.). Epoxides. Retrieved from [Link]
-
Save My Exams. (2025, June 2). Incomplete Combustion. Retrieved from [Link]
-
Ashenhurst, J. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. Retrieved from [Link]
-
Britannica. (2026, January 29). Epoxide. Retrieved from [Link]
-
IB Colourful Solutions in Chemistry. (n.d.). Carbon monoxide is formed when hydrocarbon fuels are burned in insufficient air. Retrieved from [Link]
-
Galloway, M. M., et al. (2015, September 18). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Complete vs. Incomplete Combustion of Alkanes. Retrieved from [Link]
Sources
- 1. ddscalorimeters.com [ddscalorimeters.com]
- 2. rua.ua.es [rua.ua.es]
- 3. secjhuapl.edu [secjhuapl.edu]
- 4. ciinformatics.co.uk [ciinformatics.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Benzoic acid - Certified Reference Material for s... [cpachem.com]
- 7. Cyclohexanone – CRM LABSTANDARD [crmlabstandard.com]
- 8. Determination of respiratory gases (CO2, O2, Ar and N2) with gas solid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youngin.com [youngin.com]
- 10. alpharesources.com [alpharesources.com]
- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 12. Benzoic Acid OAS 1 g See Certificate 443979 Expiry 15-Apr-29 - Elemental Microanalysis [elementalmicroanalysis.com]
- 13. Agilent G3280-60580 - ICP-MS sample intro kit, volatile organic solvent | Analytics-Shop [analytics-shop.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. alpharesources.com [alpharesources.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. agilent.com [agilent.com]
- 18. 耶拿分析仪器(北京)有限公司 [analytik-jena.com.cn]
- 19. hpst.cz [hpst.cz]
- 20. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Cyclohexanone - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of [1-(Oxiran-2-yl)cyclobutyl]methanol: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of safe and compliant chemical waste management. This guide provides essential, step-by-step procedures for the proper disposal of [1-(Oxiran-2-yl)cyclobutyl]methanol, a compound featuring a reactive epoxide ring and a primary alcohol. Due to the lack of specific literature for this exact molecule[1], the following protocols are based on established principles for the handling of epoxides and alcohol-containing chemical waste, ensuring a scientifically sound and safety-first approach.
Hazard Assessment and Personal Protective Equipment (PPE): The Foundation of Safe Handling
[1-(Oxiran-2-yl)cyclobutyl]methanol possesses a dual chemical nature: the reactivity of the epoxide ring and the characteristics of a primary alcohol. Epoxides as a class are known to be potential skin and eye irritants, and may cause sensitization.[2] The alcohol component suggests that the compound may be flammable and toxic if ingested, inhaled, or absorbed through the skin, similar to other alcohols used in laboratory settings.[3][4][5][6][7][8]
Therefore, before initiating any disposal procedures, a thorough risk assessment must be conducted, and appropriate PPE must be worn.
Table 1: Essential Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Protects against potential splashes of the chemical or reaction mixtures. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene), consider double-gloving | Prevents skin contact and absorption. Inspect gloves for integrity before use. |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes | Protects against skin exposure and potential ignition sources. |
| Respiratory Protection | Work within a certified chemical fume hood | Prevents inhalation of potentially harmful vapors. |
The Core Directive: Chemical Deactivation Prior to Disposal
The primary hazard associated with [1-(Oxiran-2-yl)cyclobutyl]methanol is the strained three-membered epoxide ring, which is susceptible to nucleophilic attack. To ensure safe disposal, this reactive functional group should be deactivated through ring-opening. This process transforms the epoxide into a more stable and less reactive diol. Two effective methods for laboratory-scale deactivation are presented below.
All deactivation procedures should be performed in a chemical fume hood with appropriate PPE.
Method A: Aqueous Hydrolysis (Acid or Base Catalyzed)
Hydrolysis is a common and effective method for opening epoxide rings to form vicinal diols.[9][10] The choice between acidic or basic conditions depends on the stability of the rest of the molecule and available reagents.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the [1-(Oxiran-2-yl)cyclobutyl]methanol waste. For every 1 part of epoxide waste, add 10 parts of a 10% aqueous solution of a mild acid (e.g., citric acid or acetic acid).
-
Reaction: Gently heat the mixture to 60-80°C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: Once the reaction is complete (indicated by the disappearance of the starting material on TLC), allow the solution to cool to room temperature. Neutralize the solution by slowly adding a base, such as sodium bicarbonate, until the pH is between 6 and 8.
-
Collection: The resulting aqueous solution containing the diol should be collected in a properly labeled hazardous waste container.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Preparation: In a round-bottom flask with a magnetic stirrer, add the [1-(Oxiran-2-yl)cyclobutyl]methanol waste. For every 1 part of epoxide waste, add 10 parts of a 10% aqueous solution of a strong base (e.g., sodium hydroxide).
-
Reaction: Stir the mixture at room temperature. The reaction is typically slower than acid-catalyzed hydrolysis and may require gentle heating to 50-60°C to proceed at a reasonable rate. Monitor the reaction by TLC.
-
Neutralization: After the reaction is complete, cool the solution to room temperature. Neutralize the solution by slowly adding a mild acid (e.g., dilute hydrochloric acid or acetic acid) to a pH between 6 and 8.
-
Collection: Collect the neutralized aqueous solution in a designated hazardous waste container.
Method B: Thiolysis with Sodium Thiosulfate
Reaction with a mild nucleophile like sodium thiosulfate is another effective method for opening the epoxide ring.[11][12] This method is often preferred as it proceeds under neutral to slightly basic conditions.
Experimental Protocol: Thiolysis
-
Preparation: In a flask suitable for the volume of waste, dissolve the [1-(Oxiran-2-yl)cyclobutyl]methanol in a water-miscible solvent like ethanol or isopropanol (approximately 5-10 volumes).
-
Reaction: To this solution, add an aqueous solution of sodium thiosulfate (a 10-20% excess). The reaction can be stirred at room temperature and monitored by TLC. Gentle heating may be required to increase the reaction rate.
-
Collection: Once the reaction is complete, the resulting solution containing the ring-opened product should be collected in a labeled hazardous waste container.
Waste Segregation and Container Management: Ensuring Compliance
Proper segregation and labeling of chemical waste are mandated by the Resource Conservation and Recovery Act (RCRA) and are crucial for safety and regulatory compliance.[2][13][14][15]
Table 2: Waste Stream Management
| Waste Stream | Container Type | Labeling Requirements | Storage Guidelines |
| Unused/Expired [1-(Oxiran-2-yl)cyclobutyl]methanol | Original container or a compatible, tightly sealed container | "Hazardous Waste," "[1-(Oxiran-2-yl)cyclobutyl]methanol," Hazard Pictograms (e.g., Flammable, Irritant) | In a designated satellite accumulation area, segregated from incompatible materials. |
| Deactivated Waste Solution (from Method A or B) | High-density polyethylene (HDPE) carboy | "Hazardous Waste," "Deactivated [1-(Oxiran-2-yl)cyclobutyl]methanol solution," List of contents (e.g., diol, water, salts) | In a designated satellite accumulation area, away from strong acids and oxidizers. |
| Contaminated Labware (gloves, pipette tips, etc.) | Lined, sealable solid waste container | "Hazardous Waste," "Solid waste contaminated with [1-(Oxiran-2-yl)cyclobutyl]methanol" | In the satellite accumulation area. |
Disposal Pathway: From Laboratory to Licensed Facility
Under no circumstances should [1-(Oxiran-2-yl)cyclobutyl]methanol or its deactivated solutions be disposed of down the drain.[3][13] All waste streams generated must be handled by a certified hazardous waste disposal vendor.
The overall disposal workflow is summarized in the diagram below.
Caption: Disposal workflow for [1-(Oxiran-2-yl)cyclobutyl]methanol.
Regulatory Compliance: Adherence to EPA and RCRA Guidelines
The disposal of [1-(Oxiran-2-yl)cyclobutyl]methanol falls under the purview of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[13][14][15] As the generator of the hazardous waste, your institution maintains "cradle-to-grave" responsibility for its proper management until its final disposal.[2] This includes accurate waste characterization, proper labeling, safe storage, and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).
By following the deactivation and disposal procedures outlined in this guide, you are taking the necessary steps to ensure the safety of laboratory personnel, protect the environment, and maintain full regulatory compliance.
References
-
PubChem. [1-(oxiran-2-yl)cyclobutyl]methanol. National Center for Biotechnology Information. [Link]
-
Scribd. Oxirane Safety Data Sheet Overview. [Link]
-
A.G. Layne, Inc. Safety Data Sheet. [Link]
-
Environmental Marketing Services. Disposal of Chemicals in the Laboratory. (2024). [Link]
-
Actylis Lab Solutions. Safety Data Sheet. [Link]
-
University of Notre Dame. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]
-
Lab Manager. Hazardous Waste Management in the Laboratory. (2022). [Link]
-
Acorn Environment. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
-
U.S. Environmental Protection Agency. Reactivity Characteristic Background Document. (1980). [Link]
-
The University of Chicago. Hazardous Waste Disposal Procedures. [Link]
-
University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. [Link]
-
Journal of Chemical Education. Green Reductive Regioselective Opening of Epoxides: A Green Chemistry Laboratory Experiment. (2022). [Link]
-
New York State Department of Environmental Conservation. Household Hazardous Waste (HHW). [Link]
-
The Journal of Organic Chemistry. Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles. (2008). [Link]
-
American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]
-
Texas Woman's University. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
-
Master Organic Chemistry. Opening of Epoxides With Acid. (2015). [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Emory University. Chemical Waste Disposal Guidelines. [Link]
-
Princeton University. Quenching and Disposal of Liquid Pyrophoric Materials. [Link]
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. (2024). [Link]
-
Carl ROTH. Safety Data Sheet: Methanol. [Link]
-
Univar Solutions. Safety Data Sheet: Methanol. [Link]
-
Agilent Technologies. Safety Data Sheet: Methanol. [Link]
- U.S. Patent. US5486627A - Method for producing epoxides.
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. [Link]
-
Journal of the American Chemical Society. Rapid Construction of Tricyclic Carbon Framework for Convergent Synthesis of Manginoid Meroterpenoids. (2026). [Link]
-
RSC Publishing. An alternative pathway for the hydrolysis of epoxy ester compounds. (2025). [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
ResearchGate. Determination of Basic α-Epoxides. (2026). [Link]
-
Arkivoc. Regioselective ring opening of epoxides with thiols in water. [Link]
-
Master Organic Chemistry. Epoxide Ring Opening With Base. (2015). [Link]
Sources
- 1. earth911.com [earth911.com]
- 2. mcfenvironmental.com [mcfenvironmental.com]
- 3. epa.gov [epa.gov]
- 4. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. epa.gov [epa.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. excli.de [excli.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 14. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 15. reddit.com [reddit.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
